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molecular formula C9H9ClO2 B1266408 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 2164-33-2

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No. B1266408
M. Wt: 184.62 g/mol
InChI Key: AYPKYQSHFKQVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04528195

Procedure details

A mixture of thionyl chloride (36.0 g, 0.3 mol) and 2-hydroxymethyl-1,4-benzodioxan (25.0 g, 0.15 mol) was stirred and heated under reflux for 0.75 h. The reaction mixture was concentrated under reduced pressure, and the residue was distilled, to afford 2-chloromethyl-1,4-benzodioxan, b.p. 140°-146°/22 mm Hg.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][CH:7]1[O:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[O:9][CH2:8]1>>[Cl:3][CH2:6][CH:7]1[O:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[O:9][CH2:8]1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
OCC1COC2=C(O1)C=CC=C2

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.75 h
Duration
0.75 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC1COC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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